molecular formula C22H26N2O5 B14872684 1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14872684
M. Wt: 398.5 g/mol
InChI Key: UFXBPRCBEYBUJX-ZZEZOPTASA-N
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Description

1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include dimethylamine, ethoxybenzoyl chloride, and furan derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like tetrahydrofuran (THF) or ethanol. Substitution reactions may involve catalysts or specific temperatures to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in studies involving enzyme activity and protein binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting disease progression or treatment outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(dimethylamino)propyl)-4-(3-methoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • 1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(thiophen-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

1-(3-(dimethylamino)propyl)-4-(3-ethoxybenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H26N2O5/c1-4-28-16-9-5-8-15(14-16)20(25)18-19(17-10-6-13-29-17)24(22(27)21(18)26)12-7-11-23(2)3/h5-6,8-10,13-14,19,25H,4,7,11-12H2,1-3H3/b20-18-

InChI Key

UFXBPRCBEYBUJX-ZZEZOPTASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O

Canonical SMILES

CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O

Origin of Product

United States

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